
2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol
Overview
Description
Scientific Research Applications
Photoremovable Protecting Groups
"1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl esters," which share structural similarities with 2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol, have been explored for their utility as photoremovable protecting groups. These compounds, when reacted with hydrogen or electron donors, release corresponding acids and by-products like indan-1-one. Their photolytic cleavage mechanism, involving a chain reaction process, suggests potential applications in photochemical reactions where controlled release of protected substrates is required (Literák, Hroudná, & Klán, 2008).
Synthesis of C15 Polyketide Spiroketals
Research involving the synthesis of complex molecules like "C15 Polyketide Spiroketals" demonstrates the application of structurally related compounds in synthesizing biologically active molecules with potential therapeutic effects. These findings underscore the role of such chemical structures in facilitating the synthesis of complex organic molecules (Meilert, Pettit, & Vogel, 2004).
Peroxyl-Radical-Scavenging Activity
An exploratory study on "2,6-dimethyl-5-hepten-2-ol and its heterocyclic analogues" showcases the radical scavenging activity of compounds structurally similar to this compound. Such compounds exhibit pronounced anti-peroxyl radical activity, indicating their potential as antioxidants in various applications (Stobiecka et al., 2016).
Hydrogenation Catalysis
The synthesis of "2,2-Dimethyl-3-(3-methylphenyl)-propan-1-ol" using NiB/SiO2 amorphous alloy as a catalyst highlights the importance of such compounds in catalytic reactions. The high catalytic activity and selectivity of this process point to the utility of this compound analogs in organic synthesis and catalysis (Lin-sheng, 2008).
Future Directions
The future directions for research on “2,2-Dimethyl-3-(oxan-4-yl)propan-1-ol” could include further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be done to determine its safety and hazards .
properties
IUPAC Name |
2,2-dimethyl-3-(oxan-4-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-10(2,8-11)7-9-3-5-12-6-4-9/h9,11H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEOTZKEXCEYGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1CCOCC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5-[(2-Chlorophenyl)carbonyl]-1,3-thiazol-2-amine](/img/structure/B1466129.png)
![5-(5-Bromo-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466130.png)
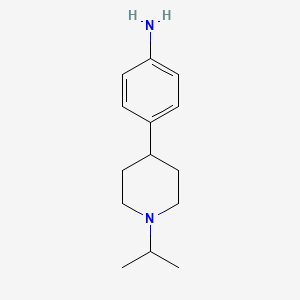

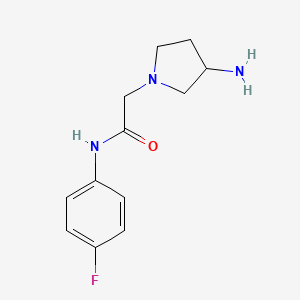
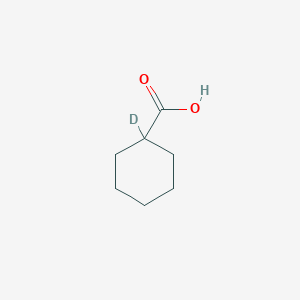

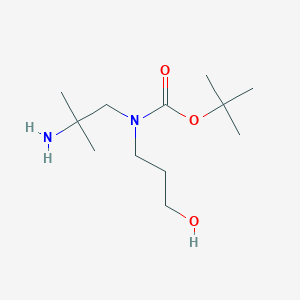
![3-{2-[1-(Tert-butoxycarbonyl)-4-piperidinyl]ethyl]benzoic acid](/img/structure/B1466142.png)
![(Tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione hydrochloride](/img/structure/B1466143.png)
![1-(Tert-butyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1466144.png)
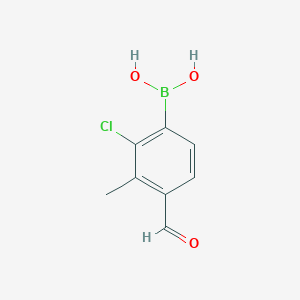
![5-(5-Amino-1,3,4-thiadiazol-2-yl)-2-[(1-methylethyl)oxy]benzonitrile](/img/structure/B1466147.png)